O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is a chemical compound with the molecular formula C8H4F5NO and a molecular weight of 225.12 g/mol. It is characterized by the presence of a pentafluorobenzyl group attached to a formaldoxime moiety. This compound is typically encountered as a solid at room temperature, with a melting point around 24 °C and a flash point of 24 °C as well . The structure includes five fluorine atoms substituted on the benzene ring, which significantly influences its chemical properties and reactivity.
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime can be synthesized through several methods. A common approach involves the reaction of pentafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds via the formation of an oxime intermediate followed by subsequent modifications to yield the final product. The purity of synthesized compounds is typically assessed using gas chromatography .
This compound is primarily used in analytical chemistry as a derivatizing agent for carbonyl-containing compounds. Its ability to form stable derivatives facilitates improved detection and quantification in chromatographic techniques such as gas chromatography and liquid chromatography. Additionally, due to its unique structure, it may find applications in materials science and organic synthesis .
Studies on the interaction of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime with various biological molecules are sparse but suggest potential interactions due to its electrophilic nature. The compound's reactivity towards nucleophiles makes it an interesting candidate for further investigation into its interaction profiles with proteins and other biomolecules .
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime shares structural similarities with several other fluorinated oximes and benzyl derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
O-(Benzyl)formaldoxime | C8H9NO | Lacks fluorine substituents |
O-(Trifluoromethylbenzyl)formaldoxime | C9H7F3NO | Contains trifluoromethyl group instead |
O-(Pentafluorophenyl)formaldoxime | C13H8F5NO | Substituted phenyl group with five fluorines |
Uniqueness: The distinctive feature of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is the pentafluorobenzyl group that enhances its reactivity and solubility compared to non-fluorinated analogs. This fluorinated structure can lead to different physicochemical properties that may be advantageous in specific applications such as analytical chemistry.
Irritant